Cas no 21288-61-9 (1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-)

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- structure
21288-61-9 structure
Nome do Produto:1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
N.o CAS:21288-61-9
MF:C22H20O9
MW:428.388807296753
CID:255512
PubChem ID:271301

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
    • .ε.-Pyrromycinone
    • (1R)-2c-Aethyl-2t,4t,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-naphthacen-1r-carbonsaeure-methylester
    • (1R)-2c-ethyl-2t,4t,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-naphthacene-1r-carboxylic acid methyl ester
    • (1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-1-naphthacenecarboxylic acid methyl ester
    • 1-Hydroxyaklavinone
    • 21288-61-9
    • Eta-Pyrromycinon
    • RWCVSDKDFSVZNF-UHFFFAOYSA-N
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester
    • .epsilon.-Pyrromycinone
    • PYRROMYCINONE, EPSILON
    • SCHEMBL21803695
    • DTXSID70943793
    • NSC114778
    • Antibiotic MA 144D2
    • NSC-114778
    • 1-Naphthacenecarboxylic acid,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
    • Methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenecarboxylate #
    • 1-Naphthacenecarboxylic acid,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, [1R-(1.alpha.,2.beta.,4.beta.)]-
    • RWCVSDKDFSVZNF-KRYGIPSASA-N
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • KBio2_003843
    • Spectrum5_000284
    • Epsilon-pyrromycinone
    • NCGC00178516-01
    • (1R,2R,4S)-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid methyl ester
    • epsilon-pyrromy-cinone
    • HMS1923A07
    • KBioGR_001904
    • CCG-38694
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • Q27187513
    • SPBio_000524
    • SR-05000002666-1
    • KBioSS_001275
    • KBio2_006411
    • BSPBio_002709
    • CHEBI:108590
    • SDCCGMLS-0066382.P001
    • MA 144D2
    • CHEMBL3039086
    • KBio2_001275
    • SR-05000002666
    • KBio3_002209
    • BRD-K11258719-001-03-2
    • Spectrum_000795
    • Spectrum2_000452
    • Rutilantinone
    • NSC 114778
    • Spectrum4_001432
    • Galirubine
    • Spectrum3_001155
    • Rutilantinon
    • SPECTRUM201606
    • Inchi: InChI=1S/C22H20O9/c1-3-22(30)7-12(25)13-8(17(22)21(29)31-2)6-9-14(19(13)27)20(28)16-11(24)5-4-10(23)15(16)18(9)26/h4-6,12,17,23-25,27,30H,3,7H2,1-2H3
    • Chave InChI: RWCVSDKDFSVZNF-UHFFFAOYSA-N
    • SMILES: COC(C1C(CC)(O)CC(O)C2=C(C3C(=O)C4=C(C=CC(O)=C4C(=O)C=3C=C12)O)O)=O

Propriedades Computadas

  • Massa Exacta: 428.1107
  • Massa monoisotópica: 428.110732
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 768
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 162
  • XLogP3: 2.7

Propriedades Experimentais

  • Densidade: 1.593
  • Ponto de ebulição: 701.2°C at 760 mmHg
  • Ponto de Flash: 247.9°C
  • Índice de Refracção: 1.705
  • PSA: 161.59
  • LogP: 1.41360

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Literatura Relacionada

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